molecular formula C21H23N3O B11449624 N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-phenylacetamide

N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-phenylacetamide

Cat. No.: B11449624
M. Wt: 333.4 g/mol
InChI Key: FDCFORAESVUEOG-UHFFFAOYSA-N
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Description

N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-phenylacetamide is a complex organic compound with a unique structure that combines a benzodiazole ring with a phenylacetamide moiety

Preparation Methods

The synthesis of N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-phenylacetamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the benzodiazole ring: This can be achieved through the cyclization of o-phenylenediamine with appropriate aldehydes or ketones.

    Alkylation: The benzodiazole intermediate is then alkylated with 2-methylprop-2-en-1-yl halides under basic conditions.

    Amidation: The final step involves the reaction of the alkylated benzodiazole with phenylacetyl chloride in the presence of a base to form the desired amide.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-phenylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-phenylacetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar compounds to N-{2-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-phenylacetamide include other benzodiazole derivatives and phenylacetamide compounds. What sets this compound apart is the unique combination of these two moieties, which may confer distinct chemical and biological properties. Examples of similar compounds include:

    Benzodiazole derivatives: Such as 2-phenylbenzodiazole and 2-methylbenzodiazole.

    Phenylacetamide derivatives: Such as N-phenylacetamide and N-(2-methylprop-2-en-1-yl)phenylacetamide.

This unique structure may result in enhanced stability, reactivity, or biological activity compared to its analogs.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]-2-phenylacetamide

InChI

InChI=1S/C21H23N3O/c1-16(2)15-24-19-11-7-6-10-18(19)23-20(24)12-13-22-21(25)14-17-8-4-3-5-9-17/h3-11H,1,12-15H2,2H3,(H,22,25)

InChI Key

FDCFORAESVUEOG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CCNC(=O)CC3=CC=CC=C3

Origin of Product

United States

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